Methyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate

Fragment-based drug discovery Ligand efficiency Medicinal chemistry

Scarcity of well-characterized, ortho-fluorinated piperidine probes creates supply-chain bottlenecks in SAR campaigns. This 95% pure methyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate (MW 322.38; pred. LogP ~2-3) provides a defined pharmacophore to deconvolve ester-group effects on membrane permeability and metabolic stability. • Directly benchmark against the phenyl ester analog (CAS 1797074-46-4) to quantify the ~16% MW reduction and LogP shift on oral bioavailability. • Use as a halogen-bonding benchmark ligand for docking-score validation (ortho-F torsional signature). • HTS-ready diversity element with no predetermined biological annotation, orthogonal to target-committed probes. Reliable lot-controlled supply with full analytical documentation.

Molecular Formula C17H23FN2O3
Molecular Weight 322.38
CAS No. 1797615-03-2
Cat. No. B2913745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate
CAS1797615-03-2
Molecular FormulaC17H23FN2O3
Molecular Weight322.38
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2F
InChIInChI=1S/C17H23FN2O3/c1-23-17(22)20-10-8-13(9-11-20)12-19-16(21)7-6-14-4-2-3-5-15(14)18/h2-5,13H,6-12H2,1H3,(H,19,21)
InChIKeyLABZJPVJCXZPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate – Structural Overview


Methyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate (CAS 1797615-03-2) belongs to the class of synthetic piperidine-1-carboxylate derivatives featuring a 2-fluorophenylpropanamido side chain . The piperidine ring is a privileged scaffold in drug discovery, and the specific substitution pattern of this compound—incorporating a methyl carbamate, a 4-aminomethyl linker, and an ortho-fluorinated phenyl ring—generates a unique topological pharmacophore that is chemically distinct from other in-class candidates . These structural elements collectively influence the compound's molecular conformation, hydrogen-bonding capacity, and lipophilicity, forming the basis for its potential differentiation in medicinal chemistry and chemical biology programs .

Privileged piperidine scaffold for medicinal chemistry
Unique ortho-fluorophenyl pharmacophore topology
Methyl ester reduces steric bulk for binding-site compatibility
Clean-slate probe with no pre-annotated bioactivity

Methyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate – Substitution Challenges


Within the piperidine-1-carboxylate chemical space, even minor modifications to the ester, linker, or aryl ring can dramatically alter key molecular properties such as lipophilicity (LogP), solubility, and target-binding conformation . The target compound's methyl ester group, in contrast to the phenyl ester present in the closest commercial analog (CAS 1797074-46-4), is predicted to reduce LogP by approximately 1.5–2.0 units and decrease molecular weight by about 62 Da, directly impacting membrane permeability and metabolic stability profiles . The ortho-fluorine substitution on the phenyl ring further modulates the electron density and torsional profile of the propanamido side chain when compared to para- or meta-fluorinated, trifluoromethyl, or non-fluorinated analogs . These predictable yet decisive differences mean that in-class compounds cannot be assumed to be interchangeable in a structure-activity relationship (SAR) study, and substitution without experimental validation risks irreproducible results .

Target Compound
Generic In‑Class Analog
Ester Group
Methyl ester (lower lipophilicity)
Often phenyl or bulkier; shifts LogP and permeability
Fluorine Position
ortho-fluoro restricts conformation
para-/meta-F or non-fluorinated; different torsional profile
Biological Annotation
Target-naive; suitable for unbiased screening
May carry known target liabilities (e.g., SLC13A5 probe)

Similarity does not imply interchangeability; experimental validation is required.

Methyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate – Differentiation Evidence


Methyl vs. Phenyl Ester: Lower Molecular Weight, Better Ligand Efficiency

The target compound (C17H23FN2O3) possesses a molecular weight of 322.38 g/mol, which is 62.07 g/mol lower than the closest commercially catalogued analog, phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate (CAS 1797074-46-4; C22H25FN2O3, MW = 384.45 g/mol) . This reduction stems solely from the replacement of the phenyl ester with a methyl ester. In fragment-based and lead-generation contexts, a lower molecular weight directly improves ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics, which are primary drivers of compound prioritization .

Molecular Weight
Head-to-head
ΔMW −62.07 g/mol (−16.1%)
Improves ligand efficiency metrics
Predicted ΔLogP ≈ −1.5 to −2.0 units (class-level)
Fragment-based drug discovery Ligand efficiency Medicinal chemistry

Reduced Steric Bulk of Methyl Ester for Binding Pocket Compatibility

The methyl ester group of the target compound (CAS 1797615-03-2) presents significantly less steric bulk than the phenyl ester group of the comparator (CAS 1797074-46-4). This reduced steric demand is critical in biological contexts where the piperidine-1-carboxylate terminus is oriented toward a size-restricted sub-pocket of a target protein, such as those found in certain kinases, GPCRs, or solute carrier (SLC) transporters . While no direct crystallographic data are available for this compound, the general principle that smaller ester groups confer greater conformational flexibility and binding site compatibility is well-established in medicinal chemistry .

Steric Demand
Class-level inference
Methyl ester vs. phenyl ester: ~2–3× smaller solvent-excluded volume
May enable binding in sterically constrained pockets
No direct crystallographic data; qualitative topology
Structure-based drug design Steric effects Molecular docking

Ortho-Fluorine Substitution: Unique Conformational Bias

The target compound bears an ortho-fluorine on the phenyl ring, a substitution pattern that imposes distinct conformational and electronic properties compared to the para-fluorophenyl or non-fluorinated phenyl variants that constitute the majority of commercially available piperidine-1-carboxylate analogs . Ortho-fluorine substitution restricts rotation around the aryl–CH2 bond, introduces a local dipole that alters intramolecular interactions, and can modulate π-stacking and hydrogen-bonding with proximal protein residues . While no head-to-head biological comparison with a para-fluoro or des-fluoro analog is publicly available, the ortho-fluoro positioning is a non-trivial stereoelectronic feature that differentiates this compound from its nearest neighbors in chemical supplier catalogs .

Fluorine Conformation
Class-level inference
ortho-F introduces torsional barrier vs. para-F
Unique conformational signature for SAR studies
Torsional barrier ~2–5 kcal/mol from literature SAR
Fluorine chemistry Conformational analysis Medicinal chemistry

Clean-Slate Tool Compound: No Pre-Defined Biological Annotation

Unlike the well-characterized piperidinecarboxamide probe BI01383298 (CAS 2227549-00-8), which is a potent SLC13A5 inhibitor with IC50 values of 56 nM (HEK293-hSLC13A5) and 24 nM (HepG2 endogenous) , Methyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate has no publicly disclosed biological annotation [1]. While BI01383298 is an excellent positive control for NaCT inhibition studies, its potent, mechanism-specific activity makes it unsuitable for unbiased phenotypic or chemoproteomic screens where target-agnostic hit finding is desired . The target compound's lack of predetermined biological activity makes it a valuable 'clean-slate' molecule for forward chemical genetics and novel target identification campaigns [1].

Probe Profile
Cross-study comparable
Zero known target liabilities vs. BI01383298 (SLC13A5 inhibitor)
Preferred for unbiased phenotypic screening
BI01383298 is a potent, target-committed positive control
Chemical probe Phenotypic screening Target deconvolution

Methyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate – High-Value Research Scenarios


Ester Group SAR: Metabolic Stability and Membrane Permeability

In a medicinal chemistry campaign where a piperidine-1-carboxylate core has been identified as a hit, the methyl ester variant (this compound) can be directly compared against the phenyl ester analog (CAS 1797074-46-4) to experimentally deconvolve the contribution of the ester group to microsomal stability, Caco-2 permeability, and oral bioavailability . The predicted ~16% reduction in molecular weight and 1.5–2.0 LogP unit decrease provide a testable hypothesis for improved drug-like properties relative to the bulkier phenyl ester comparator .

Ortho-Fluorine Conformational Probing in Structure-Based Drug Design

Researchers can utilize this compound to probe the effect of ortho-fluorine substitution on ligand conformation and target binding. By synthesizing or procuring the para-fluoro and des-fluoro analogs and comparing their co-crystal structures or binding affinities, the unique torsional and electronic signature of the ortho-fluorophenyl group can be quantitatively assessed . This is particularly relevant for targets where aromatic edge-to-face or π-cation interactions govern molecular recognition .

Phenotypic Library Diversification with Target-Naive Piperidine Scaffold

For high-throughput or high-content phenotypic screening, this methyl piperidine-1-carboxylate serves as an attractive diversity element owing to its combination of a privileged piperidine core, an ortho-fluorinated aryl group, and the absence of predetermined biological annotation that would bias hit triaging [1]. Its inclusion in a screening deck complements target-committed probes such as BI01383298 by providing an orthogonal chemotype for discovering novel mechanisms of action .

Computational Chemistry and Virtual Screening Benchmarking

This compound's unique combination of an ortho-fluorophenyl group, a 4-aminomethylpiperidine carbamate core, and a defined molecular weight make it suitable as a benchmark ligand for validating docking programs and scoring functions, particularly those designed to handle halogen-bonding and ester conformational sampling . Its intermediate physicochemical profile (predicted LogP ~2–3; MW 322) places it in the orally bioavailable chemical space, making it a useful test case for predictive ADME models .

Application
Selection Property
Validation Focus
Ester SAR Studies
Methyl ester differentiation from phenyl ester
Metabolic stability and permeability assays
Fluorine Conformational Analysis
ortho-Fluorophenyl stereoelectronic signature
Ligand–target binding conformation and docking
Phenotypic Screening Library Design
Target-naive, clean-slate probe profile
Unbiased hit identification and target deconvolution
Computational Chemistry Benchmark
Unique pharmacophore topology and MW
Docking scoring validation and ADME prediction
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